2-Cyclopropyl-1,3-oxazole
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Overview
Description
2-Cyclopropyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The cyclopropyl group is attached to the second carbon of the oxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-cyclopropyl-1,3-oxazole belongs, have been found to interact with a wide range of biological targets . For instance, some oxazole derivatives have been found to exhibit prostacyclin (IP) receptor antagonistic activity .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, resulting in various biological responses .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
Environmental factors can significantly impact the action of a compound, including its absorption, distribution, metabolism, excretion, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects suggest that 2-Cyclopropyl-1,3-oxazole may influence cell function and impact various cellular processes.
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been reported to exhibit various biological activities at different dosages .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Oxazole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature. This process requires 1 mol % of [Ru(bpy)3]Cl2 as a photocatalyst, K3PO4, and CCl3Br .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly synthetic routes. Metal-free synthetic routes are preferred due to their lower costs, reduced toxicity, and minimal waste generation. These methods often employ readily available starting materials and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different substitution patterns.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Cyclopropyl-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is explored as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
2-Cyclopropyl-1,3-oxazole can be compared with other similar compounds, such as:
1,3-Oxazole: A basic oxazole structure without the cyclopropyl group.
Isoxazole: A similar five-membered ring with an oxygen atom next to the nitrogen atom.
Thiazole: A five-membered ring with a sulfur atom instead of oxygen.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYIPIPFQSUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267265-84-8 |
Source
|
Record name | 2-cyclopropyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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